molecular formula C6H12N4 B13161457 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13161457
M. Wt: 140.19 g/mol
InChI Key: UBQBOKVUMDZBQX-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized via “click” chemistry, a widely used method for creating 1,2,3-triazoles. The synthesis typically involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and can be carried out under mild conditions, often in aqueous media .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl amine
  • 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Uniqueness: 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar triazole derivatives .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(1-ethyltriazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3

InChI Key

UBQBOKVUMDZBQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C(C)N

Origin of Product

United States

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